molecular formula C6H11IO3 B8238859 Ethyl 2-(2-iodoethoxy)acetate

Ethyl 2-(2-iodoethoxy)acetate

Cat. No.: B8238859
M. Wt: 258.05 g/mol
InChI Key: MVCSLDOOVLPFQU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iodoethoxy)acetate is an organic compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 g/mol It is a derivative of acetic acid and contains an ethyl ester group along with an iodoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-iodoethoxy)acetate can be synthesized through a multi-step process involving the reaction of ethyl glycolate with iodine and a base. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-iodoethoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(2-iodoethoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-iodoethoxy)acetate involves its ability to undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This property makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications for which it is used .

Comparison with Similar Compounds

Ethyl 2-(2-iodoethoxy)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2-bromoethoxy)acetate: Similar structure but contains a bromine atom instead of iodine. It has different reactivity and applications.

    Ethyl 2-(2-chloroethoxy)acetate: Contains a chlorine atom instead of iodine. It is less reactive compared to the iodo derivative.

    Ethyl 2-(2-fluoroethoxy)acetate: Contains a fluorine atom instead of iodine.

This compound is unique due to the presence of the iodine atom, which makes it more reactive and versatile in various chemical reactions compared to its halogenated counterparts .

Properties

IUPAC Name

ethyl 2-(2-iodoethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCSLDOOVLPFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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